molecular formula C12H10F2N2 B13353182 2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine

2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine

Cat. No.: B13353182
M. Wt: 220.22 g/mol
InChI Key: VLDIOICWDGMAJP-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-[1,1’-biphenyl]-3,5-diamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 2’ and 4’ positions and two amino groups at the 3 and 5 positions on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-[1,1’-biphenyl]-3,5-diamine typically involves the use of 2,4-difluoroaniline as a starting material. One common method includes the reaction of 2,4-difluoroaniline with acetaldoxime and copper sulfate under controlled pH conditions to produce the desired compound . Another method involves the use of phase transfer catalysts to facilitate the condensation and dehydration reactions required for the synthesis .

Industrial Production Methods

Industrial production of 2’,4’-Difluoro-[1,1’-biphenyl]-3,5-diamine often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow processes can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-[1,1’-biphenyl]-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2’,4’-Difluoro-[1,1’-biphenyl]-3,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-[1,1’-biphenyl]-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Difluoro-[1,1’-biphenyl]-4-ol
  • 2’,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid
  • 2’,4’-Difluoro-[1,1’-biphenyl]-4-yl acetic acid

Uniqueness

2’,4’-Difluoro-[1,1’-biphenyl]-3,5-diamine is unique due to the presence of two amino groups at the 3 and 5 positions, which significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different functional groups or substitution patterns .

Properties

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

5-(2,4-difluorophenyl)benzene-1,3-diamine

InChI

InChI=1S/C12H10F2N2/c13-8-1-2-11(12(14)5-8)7-3-9(15)6-10(16)4-7/h1-6H,15-16H2

InChI Key

VLDIOICWDGMAJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)N)N

Origin of Product

United States

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